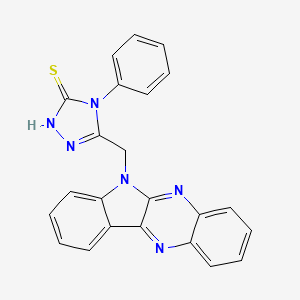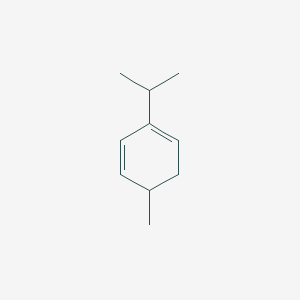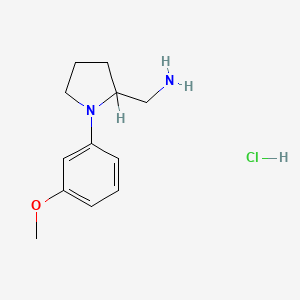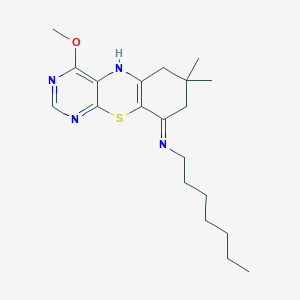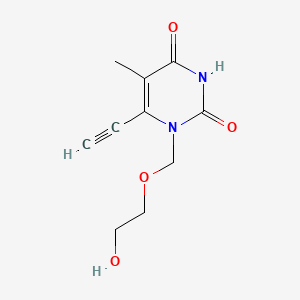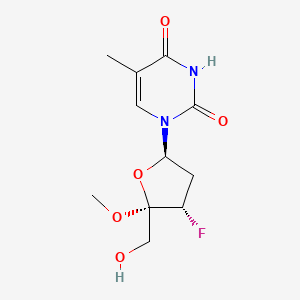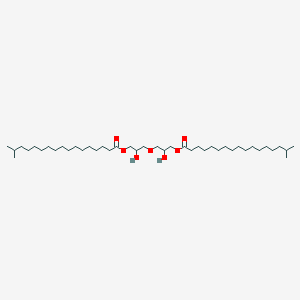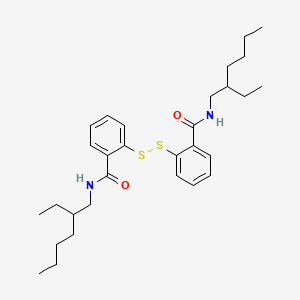
Bromo-dragonfly, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-fbenzofuran-8-yl)propan-2-amine, is a synthetic compound belonging to the phenethylamine family. It was first synthesized by Matthew Parker in the laboratory of David E. Nichols in 1998. The compound is named after its structural resemblance to a dragonfly, with two furan rings on opposing sides of a central phenyl ring forming the "wings" .
Preparation Methods
The synthesis of Bromo-dragonfly, (+)-, involves several steps starting from hydroquinone. The hydroquinone is dialkylated with 1-bromo-2-chloroethane, followed by bromination and treatment with n-butyllithium to yield the tetrahydrobenzodifuran ring system. This ring system is then formylated, and the nitropropene derivative is obtained by condensation with nitroethane under ammonium acetate catalysis. The nitropropene derivative is reduced with lithium aluminium hydride to yield the amine intermediate, which is protected with trifluoroacetic anhydride. Para-bromination with elemental bromine and oxidation of the tetrahydrobenzodifuran ring system with DDQ follow. Finally, the trifluoroacetyl protecting group of the amine is removed to give Bromo-dragonfly as a racemic mixture of the R and S enantiomers .
Chemical Reactions Analysis
Bromo-dragonfly, (+)-, undergoes various chemical reactions, including:
Oxidation: The tetrahydrobenzodifuran ring system can be oxidized using DDQ.
Reduction: The nitropropene derivative can be reduced with lithium aluminium hydride to yield the amine intermediate.
Substitution: Para-bromination with elemental bromine is a substitution reaction that introduces a bromine atom into the compound.
Common reagents used in these reactions include n-butyllithium, elemental bromine, DDQ, and lithium aluminium hydride. The major products formed from these reactions are intermediates that lead to the final Bromo-dragonfly compound .
Scientific Research Applications
Bromo-dragonfly, (+)-, has several scientific research applications, primarily in the fields of chemistry, biology, and medicine. It is used as a tool to study the structure and activity of serotonin receptors, particularly the 5-HT2A receptor. This compound’s high affinity for serotonin receptors makes it valuable for investigating central nervous system serotonin receptor structure and activity .
Mechanism of Action
Bromo-dragonfly, (+)-, exerts its effects by interacting with the serotonin system. It acts as a potent full agonist for the 5-HT2A receptor, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound’s molecular structure is similar to other hallucinogenic compounds and amphetamines, which allows it to produce LSD-like effects. Additionally, Bromo-dragonfly is a monoamine oxidase A inhibitor, increasing its risks .
Comparison with Similar Compounds
Bromo-dragonfly, (+)-, is often compared to other phenethylamine-related compounds, such as:
Lysergic acid diethylamide (LSD): Both compounds produce similar hallucinogenic effects, but Bromo-dragonfly has a longer duration of action.
2C-B: Another phenethylamine compound with hallucinogenic properties, but with a shorter duration of action compared to Bromo-dragonfly.
25X-NBOMe: A series of potent hallucinogens with similar receptor affinities but higher toxicity compared to Bromo-dragonfly
Bromo-dragonfly’s uniqueness lies in its structural resemblance to a dragonfly and its potent, long-lasting effects compared to other hallucinogens.
Properties
CAS No. |
732237-33-1 |
|---|---|
Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
(2S)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |
InChI |
InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m0/s1 |
InChI Key |
GIKPTWKWYXCBEC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
Canonical SMILES |
CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



